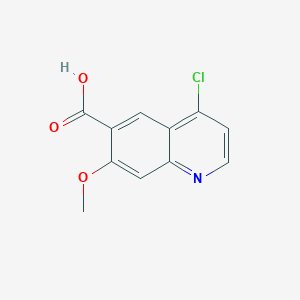

4-Chloro-7-methoxyquinoline-6-carboxylic acid

Übersicht

Beschreibung

4-Chloro-7-methoxyquinoline-6-carboxylic acid is a benzoquinoline derivative with a certain degree of alkalinity . It is used as an intermediate for synthesizing Lenvatinibis .

Synthesis Analysis

The synthesis of this compound involves the use of precursor compounds such as dihydroquinoline . The process involves the slow addition of 20 ml of thionyl chloride to the precursor compound in a vacuum-dried reaction flask under a nitrogen atmosphere .Molecular Structure Analysis

The molecular formula of this compound is C11H9ClN2O2 . The molecular weight is 236.65 .Chemical Reactions Analysis

This compound is used as a reagent in the preparation of naphthamides as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase .Physical And Chemical Properties Analysis

This compound is a bright yellow or orange solid at room temperature and pressure . It has a melting point of over 205°C and a boiling point of 426.7±45.0 °C . The density is predicted to be 1.380±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Research has demonstrated the versatility of quinoline derivatives in synthetic chemistry. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule related to the quinoline carboxylic acid family, highlighting the synthetic utility of quinoline derivatives in developing compounds with potential antimicrobial activities (Patel & Patel, 2010). Similarly, Zheng et al. (2009) reported an efficient synthetic route to 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives, offering insights into the synthetic adaptability and potential of quinoline derivatives in various chemical reactions (Zheng, Wang, Scola, & D'Andrea, 2009).

Biomedical Analysis

Quinoline derivatives also find applications in biomedical analysis. Hirano et al. (2004) discovered a novel fluorophore, 6-methoxy-4-quinolone, with strong fluorescence in a wide pH range of aqueous media, making it a useful tool for biomedical analysis, particularly as a fluorescent labeling reagent for the determination of carboxylic acids (Hirano et al., 2004).

Photolabile Protecting Groups

The development of photolabile protecting groups is another area where quinoline derivatives show potential. Fedoryak and Dore (2002) synthesized a new photolabile protecting group based on brominated hydroxyquinoline, demonstrating its sensitivity to multiphoton excitation and suitability for in vivo use, offering a promising tool for the controlled release of biological messengers (Fedoryak & Dore, 2002).

Wirkmechanismus

Safety and Hazards

The compound is classified as a GHS07 substance, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Zukünftige Richtungen

4-Chloro-7-methoxyquinoline-6-carboxylic acid is mainly used in medicines and the synthesis of dyes . It is also used as an intermediate for synthesizing Lenvatinibis, a multi-target tyrosine kinase (RTK) inhibitor . This suggests potential future directions in the development of new pharmaceuticals and dyes.

Eigenschaften

IUPAC Name |

4-chloro-7-methoxyquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-10-5-9-6(4-7(10)11(14)15)8(12)2-3-13-9/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNCUNAOBIJAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

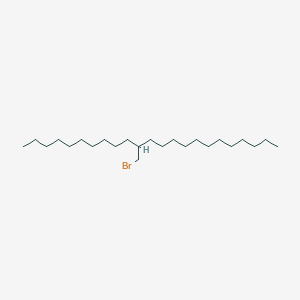

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4S,9S,10R,13R,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1632175.png)

![3-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1632178.png)

![1-bromo-9,9'-Spirobi[9H-fluorene]](/img/structure/B1632183.png)